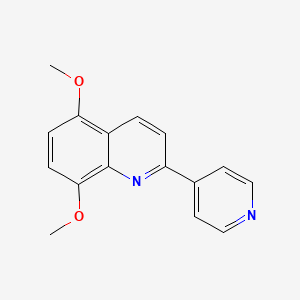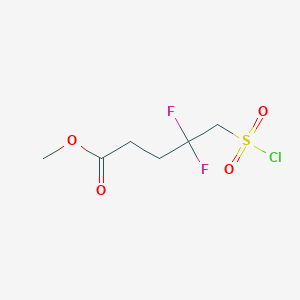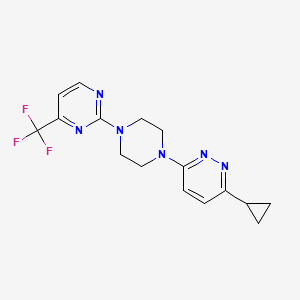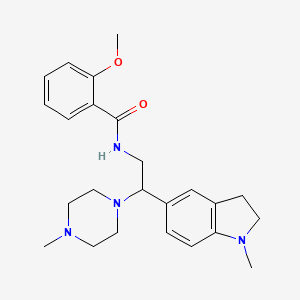
5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and odor .
Synthesis Analysis
This involves the study of how the compound is synthesized. It can include various chemical reactions, the conditions required for these reactions, and the yield of the compound .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the compound. It can include information about the type of bonds (covalent, ionic, etc.) and the geometry of the molecule .Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It can include information about the products formed and the conditions required for the reactions .Physical And Chemical Properties Analysis
This involves the study of the properties of the compound, such as its melting point, boiling point, solubility, and stability .科学的研究の応用
Synthesis and Chemical Properties
One area of research involving compounds related to 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether focuses on their synthesis and chemical properties. For example, studies have explored the regioselective lithiation of related compounds, highlighting the remarkable effect of water in such processes. This demonstrates the compound's potential in synthetic chemistry for creating specific molecular architectures under controlled conditions (Moro-oka et al., 2000).
Optical and Electronic Properties
Research into the optical and electronic properties of quinoline derivatives has shown potential applications in materials science. For instance, aluminum and zinc complexes of substituted quinolines exhibit enhanced thermal stability and photoluminescence, suggesting their utility in developing new materials for optical devices and light-emitting applications (Barberis & Mikroyannidis, 2006).
Biological Activities
Compounds within the same family as 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether have been studied for their biological activities. Some derivatives have shown potential as antineoplastic agents, indicating the possibility of exploring 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether and related compounds for therapeutic applications (Ferlin et al., 2000).
Antibacterial Applications
There's also interest in the development of novel antibacterial agents based on quinoline derivatives. Research has identified compounds with potent antibacterial activity against respiratory pathogens, highlighting the potential of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether analogs in addressing bacterial infections, especially those resistant to existing antibiotics (Odagiri et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
5,8-dimethoxy-2-pyridin-4-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-14-5-6-15(20-2)16-12(14)3-4-13(18-16)11-7-9-17-10-8-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOXAQJSBYGGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride](/img/structure/B2993963.png)
![5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2993965.png)
![7-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2993966.png)
![Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2993969.png)
![3,9-bis(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993971.png)
![2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2993972.png)



![3-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2993977.png)
![N-(2,5-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2993978.png)
![1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one](/img/structure/B2993979.png)
![N,N-dimethyl-N-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B2993981.png)